molecular formula C18H17N3O3 B5501235 4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5501235
M. Wt: 323.3 g/mol
InChI Key: NIAIGZBGIRTYHP-UHFFFAOYSA-N
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Description

4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound with potential relevance in various fields of chemistry and pharmacology. Its structure and properties suggest a range of applications, although the specific uses are not detailed in the available literature.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazol-2-yl benzamide derivatives often involves multi-step processes starting from basic aromatic acids and other precursors. For example, one study describes the synthesis of similar compounds using 2-methoxybenzohydrazide, cyclizing to oxadiazole and then treating with hydrazine hydrate for the final product (Taha et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT) calculations. These analyses provide insights into the geometrical parameters and electronic properties of the molecules. For instance, a study employed X-ray single crystal diffraction and DFT to analyze a similar 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide molecule (Demir et al., 2015).

Scientific Research Applications

Nematocidal Activity

A novel series of 1,2,4-oxadiazole derivatives, which includes compounds structurally related to 4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, showed significant nematocidal activity against Bursaphelenchus xylophilus. Compounds in this series were found to exhibit better efficacy than commercial nematicides, suggesting their potential as lead compounds for further development in agricultural applications (Liu et al., 2022).

Antidiabetic Screening

The compound's framework has been incorporated into the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for in vitro antidiabetic activity. This study demonstrates the compound's relevance in medicinal chemistry, specifically in the development of antidiabetic agents (Lalpara et al., 2021).

Anticancer Evaluation

Research on derivatives of 1,3,4-oxadiazole for anticancer activity identified several compounds, including ones related to this compound, with promising efficacy against various cancer cell lines. These findings underline the compound's utility in the search for novel anticancer therapeutics (Salahuddin et al., 2014).

Antimicrobial Activities

The compound's structure has contributed to the development of new 1,2,4-triazole derivatives with good to moderate antimicrobial activities. This suggests its importance in the synthesis of potential antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Compounds related to this compound have been studied for their effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. The efficiency of these compounds in protecting against corrosion highlights their potential industrial applications, particularly in materials science and engineering (Bouklah et al., 2006).

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential applications in medicine or other fields .

properties

IUPAC Name

4-methoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-3-4-6-15(12)17-20-16(24-21-17)11-19-18(22)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIGZBGIRTYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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